![molecular formula C23H17FN4O B2938639 6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357719-59-5](/img/structure/B2938639.png)
6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of triazoloquinazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves a multi-step process:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Quinazolinone Formation: The triazole intermediate is then reacted with anthranilic acid or its derivatives to form the quinazolinone core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinazolinone ring, potentially leading to dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include dihydroquinazolinones.
Substitution: Products include nitro or halogenated derivatives.
Scientific Research Applications
6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent, anti-inflammatory, and antimicrobial compound.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazoloquinazolinone core is known to interact with DNA, proteins, and other biomolecules, potentially inhibiting their function or altering their activity. This interaction can lead to the modulation of various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- 6-(4-methylbenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Uniqueness
The presence of the 4-fluorobenzyl group in 6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one imparts unique electronic properties, potentially enhancing its biological activity compared to similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable candidate for further research and development.
Biological Activity
6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H17FN4O
- Molecular Weight : 364.37 g/mol
The presence of the triazole and quinazoline rings contributes to its biological activity, as these heterocycles are known for their diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The evaluation of its cytotoxic effects was conducted using the MTT assay on several human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Hepatocellular carcinoma (HePG-2) | 29.47 |
Mammary gland breast cancer (MCF-7) | 39.41 |
Human prostate cancer (PC3) | 27.05 |
Colorectal carcinoma (HCT-116) | 17.35 |
These results indicate that the compound exhibits moderate to high cytotoxicity against these cell lines, particularly notable in colorectal carcinoma where it demonstrated the lowest IC50 value of 17.35 µM .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key cellular pathways associated with tumor growth and survival. It has been reported that compounds in the same class can inhibit enzymes such as EGFR-TK and topoisomerase II, which are critical for cancer cell proliferation .
Additionally, studies have shown that treatment with this compound can lead to cell cycle arrest in the G2/M phase and induce apoptotic cell death in MCF-7 cells . This suggests a multifaceted approach to combating cancer through both direct cytotoxic effects and modulation of cell cycle dynamics.
Study 1: Antiproliferative Activity Evaluation
A comprehensive study evaluated a series of triazoloquinazoline derivatives for their antiproliferative activity. Among them, this compound showed significant inhibitory effects against the aforementioned cancer cell lines. The study concluded that structural modifications could enhance the potency of these compounds further .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of quinazoline derivatives revealed that the incorporation of fluorobenzyl and p-tolyl groups significantly increased the biological activity compared to other derivatives lacking these substituents. This highlights the importance of specific functional groups in enhancing anticancer efficacy .
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O/c1-15-6-10-17(11-7-15)21-25-22-19-4-2-3-5-20(19)27(23(29)28(22)26-21)14-16-8-12-18(24)13-9-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTVZOPSRVIXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.